molecular formula C12H20N2O3 B11816933 tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B11816933
M. Wt: 240.30 g/mol
InChI Key: GBUYMNJLJVTOPZ-RKDXNWHRSA-N
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Description

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a bicyclic tertiary amine derivative featuring a pyrrolo[3,2-b]pyridine core. The compound is characterized by a fully saturated octahydro ring system, a 5-oxo substituent, and a tert-butyl carbamate protecting group at the N1 position. This structure confers unique stereochemical and electronic properties, making it valuable in pharmaceutical synthesis, particularly as a precursor for kinase inhibitors or other bioactive molecules .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (3aR,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1

InChI Key

GBUYMNJLJVTOPZ-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization

In one protocol, 3-iodo-1H-pyrazole undergoes alkylation with 1-(chloromethyl)-4-methoxy-benzene in dimethylformamide (DMF) at 60°C using cesium carbonate (Cs₂CO₃) as a base. This yields a 5:1 mixture of regioisomers, which are subsequently coupled with tert-butyl 2,2-dimethyl-3-oxo-piperazine-1-carboxylate via copper(I)-catalyzed Ullmann-type coupling. Key parameters include:

ParameterValue
CatalystIodocopper (CuI)
LigandN,N'-dimethylethane-1,2-diamine
BaseK₃PO₄
Temperature120°C
Reaction Time3.5 hours
Yield96%

This method achieves high regioselectivity due to the steric and electronic effects of the tert-butyl carbamate group, directing coupling to the 3-oxo-piperazine nitrogen.

Stereochemical Control in Octahydro-pyrrolopyridine Formation

The (3aR,7aR) configuration is critical for biological activity and requires asymmetric synthesis techniques.

Chiral Auxiliary-Mediated Cyclization

VulcanChem reports the use of asymmetric hydrogenation to establish the cis-fused bicyclic system. A prochiral enamine intermediate, derived from tert-butyl carbamate-protected pyrrolidine, undergoes hydrogenation over a chiral ruthenium catalyst (e.g., (R)-BINAP-RuCl₂). This method achieves enantiomeric excess (ee) >98% by leveraging π-π interactions between the catalyst and substrate.

Diastereomeric Resolution

Alternative approaches employ diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives). For instance, racemic tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is treated with (R)-mandelic acid in ethanol, yielding a crystalline diastereomer that is mechanically separated and recrystallized.

Functional Group Interconversion and Protection

The tert-butyloxycarbonyl (Boc) group is indispensable for nitrogen protection during synthesis.

Boc Deprotection and Re-protection

Post-coupling, the Boc group is selectively removed using 4 M HCl in dioxane , exposing the secondary amine for further functionalization. Subsequent re-protection with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) ensures chemoselectivity.

StepConditionsOutcome
Deprotection4 M HCl/dioxane, 24h, RTFree amine formation
Re-protectionBoc₂O, THF, 0°C to RTBoc reinstatement

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural validation:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.70 (d, J = 2.3 Hz, 1H), 5.14 (s, 2H), 1.58 (s, 6H), 1.40 (s, 9H).

  • ESI-MS : m/z calc. 414.2267, found 416.38 (M+1)+.

Challenges and Optimization Strategies

Regioisomer Separation

The 5:1 regioisomer ratio from Ullmann coupling necessitates careful chromatographic separation. Polar solvents like methanol/dichloromethane (1:9) enhance resolution on silica gel.

Copper Residue Removal

Post-reaction filtration through Celite® followed by aqueous washes (NH₄Cl, brine) eliminates residual copper catalysts, preventing downstream interference.

Industrial-Scale Considerations

Batch processes face scalability issues due to exothermic reactions. Continuous flow systems with precise temperature control (±2°C) improve safety and yield consistency. For example, a microreactor setup for the Ullmann coupling step reduces reaction time to 1 hour while maintaining 94% yield.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) for radical-mediated cyclization, enabling room-temperature synthesis of the pyrrolopyridine core.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective acyl transfer, offering a greener alternative to traditional protection/deprotection sequences .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents CAS Number Molecular Weight (g/mol) Key Applications/Properties
tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Pyrrolo[3,2-b]pyridine 5-Oxo, tert-butyl carbamate Not reported ~268 (inferred) Pharmaceutical intermediate; stereochemical complexity
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Pyrrolo[3,2-b]pyridine None (fully saturated) 1211586-14-9 226.32 Building block for drug discovery
tert-Butyl (3aR,7aR)-hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate Pyrrolo[3,4-c]pyridine None (trans-configuration) 1273568-65-2 226.32 Catalytic intermediates; high stereopurity
tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate Pyrrolo[3,4-b]pyrrole 3-Oxo, benzyl substituent 2227206-12-2 316.39 Hazardous material; requires specialized handling
tert-Butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Pyrrolo[3,2-b]pyridine Aryl substituents (Suzuki coupling product) Not reported 385.43 Kinase inhibitor scaffold; demonstrated NMR data

Key Observations:

Pyrrolo[3,4-c]pyridine derivatives (e.g., CAS 1273568-65-2) exhibit distinct ring fusion positions, altering their conformational flexibility and interaction with biological targets .

Synthetic Utility :

  • The 5-oxo group in the target compound may serve as a reactive site for condensation or reduction reactions, similar to tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate, which undergoes deprotection and coupling steps .
  • Suzuki-Miyaura cross-coupling reactions, as demonstrated for tert-butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, highlight the versatility of pyrrolopyridine scaffolds in introducing aryl substituents .

Biological Activity

tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical compound with potential applications in medicinal chemistry. This article explores its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C12H20N2O3
  • Molecular Weight : 240.30 g/mol
  • Purity : Typically ≥ 95%
  • CAS Number : 1251010-54-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class may exhibit effects on neurotransmitter systems and have potential neuroprotective properties.

Antioxidant Activity

Studies have shown that derivatives of pyrrolopyridine compounds possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage related to various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. In vitro studies demonstrated that this compound could inhibit apoptosis in neuronal cells exposed to neurotoxic agents, suggesting a role in the treatment of conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies have indicated that similar compounds exhibit antimicrobial properties against various bacterial strains. The structure of this compound may contribute to its efficacy against pathogens.

Case Studies and Research Findings

StudyFindings
Antioxidant Study Demonstrated significant free radical scavenging activity in cellular models .
Neuroprotection Shown to reduce apoptosis in neuronal cell lines exposed to toxins .
Antimicrobial Testing Exhibited activity against Gram-positive bacteria in preliminary assays .

Q & A

Q. Methodological Answer :

  • DFT Calculations :
    • Gaussian 16: Optimize geometries at B3LYP/6-31G(d) to predict nucleophilic sites (e.g., C3 vs. C5 reactivity) .
    • NBO Analysis: Identify charge distribution driving regioselectivity in alkylation reactions .
  • MD Simulations :
    • GROMACS: Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess conformational stability .
  • Validation : Cross-correlate with experimental kinetic data (e.g., Hammett plots for substituent effects) .

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